
2-Acetyl-5-methylthiophene oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetil-5-metiltiofeno oxima es un compuesto químico con la fórmula molecular C7H9NOS. Es un derivado del tiofeno, un anillo aromático de cinco miembros que contiene azufre.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-acetil-5-metiltiofeno oxima típicamente involucra la reacción de 2-acetil-5-metiltiofeno con clorhidrato de hidroxilamina en presencia de una base como acetato de sodio. La reacción se lleva a cabo en un medio acuoso o alcohólico a una temperatura elevada para facilitar la formación del grupo oxima.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para 2-acetil-5-metiltiofeno oxima no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para maximizar el rendimiento y la pureza. La producción industrial también puede involucrar reactores de flujo continuo para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
2-Acetil-5-metiltiofeno oxima puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo oxima se puede oxidar para formar óxidos de nitrilo.
Reducción: El grupo oxima se puede reducir para formar aminas.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde el grupo oxima es reemplazado por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Se suelen utilizar agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en reacciones de sustitución.
Principales productos formados
Oxidación: Óxidos de nitrilo.
Reducción: Aminas.
Sustitución: Varios derivados de tiofeno sustituidos.
Aplicaciones Científicas De Investigación
2-Acetil-5-metiltiofeno oxima tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especializados.
Mecanismo De Acción
El mecanismo de acción de 2-acetil-5-metiltiofeno oxima depende de su aplicación específica. En los sistemas biológicos, puede interactuar con varios objetivos moleculares, como enzimas o receptores, para ejercer sus efectos. Las vías exactas involucradas pueden variar, pero a menudo incluyen la unión a sitios activos o la alteración de la conformación de las proteínas diana.
Comparación Con Compuestos Similares
Compuestos similares
- 2-Acetiltiofeno
- 5-Metiltiofeno-2-carboxaldehído
- 2-Metil-5-acetiltiofeno
Unicidad
2-Acetil-5-metiltiofeno oxima es único debido a la presencia de un grupo acetilo y un grupo oxima en el anillo de tiofeno. Esta combinación de grupos funcionales imparte una reactividad química distinta y una posible actividad biológica, diferenciándolo de otros derivados de tiofeno.
Propiedades
Número CAS |
1956-44-1 |
|---|---|
Fórmula molecular |
C7H9NOS |
Peso molecular |
155.22 g/mol |
Nombre IUPAC |
(NZ)-N-[1-(5-methylthiophen-2-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C7H9NOS/c1-5-3-4-7(10-5)6(2)8-9/h3-4,9H,1-2H3/b8-6- |
Clave InChI |
PSNLEFAJCBPCPQ-VURMDHGXSA-N |
SMILES isomérico |
CC1=CC=C(S1)/C(=N\O)/C |
SMILES canónico |
CC1=CC=C(S1)C(=NO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(tert-butylcarbamoylamino)phenyl]acetamide](/img/structure/B11944159.png)
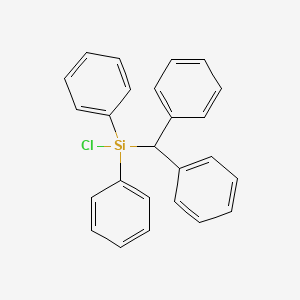

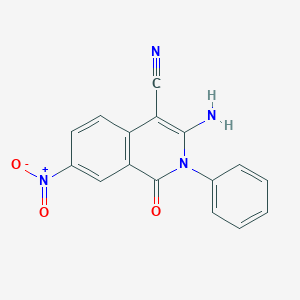
![Bicyclo[9.3.1]pentadec-11-en-13-one](/img/structure/B11944181.png)
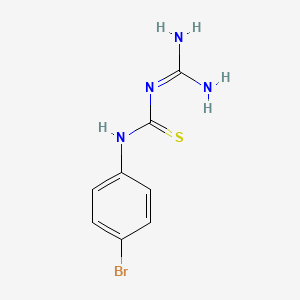
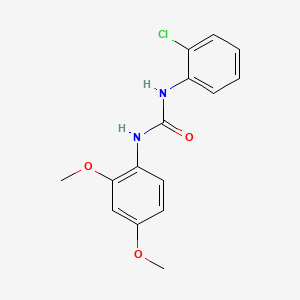
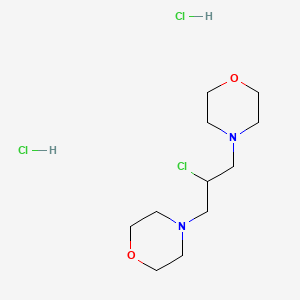
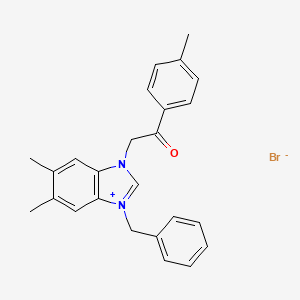

![disodium;[3-[[(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl] phosphate](/img/structure/B11944205.png)


![Bicyclo[6.1.0]non-4-ene](/img/structure/B11944233.png)
